molecular formula C19H22N2O3 B129166 Dimoxystrobin CAS No. 149961-52-4

Dimoxystrobin

Cat. No. B129166
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-DYTRJAOYSA-N
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Description

Dimoxystrobin is a fungicide belonging to the strobilurin class of pesticides, which are used to protect crops by inhibiting mitochondrial respiration in fungi. The strobilurin family includes several active substances, such as trifloxystrobin and picoxystrobin, which are structurally related and share similar mechanisms of action . Dimoxystrobin is specifically used for its protective action on crops and has been subject to regulatory review to assess its environmental fate, behavior, and ecotoxicological impact .

Synthesis Analysis

The synthesis of strobilurin derivatives, such as trifloxystrobin and picoxystrobin, involves the introduction of a spacer arm to the parent molecule, which is a common strategy in the design of haptens for the production of monoclonal antibodies . Although the synthesis of dimoxystrobin itself is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing functionalized derivatives and employing activation strategies like N,N'-disuccinimidyl carbonate for efficient coupling to proteins .

Molecular Structure Analysis

The molecular structure of dimoxystrobin is not explicitly discussed in the provided papers. However, the structure of strobilurins typically includes a methoxyacrylate moiety, which is crucial for their fungicidal activity. The molecular structure is important for the interaction with the target site in fungi, which is the cytochrome bc1 complex in the mitochondrial electron transport chain .

Chemical Reactions Analysis

The electrochemical behavior of dimoxystrobin has been studied, revealing that it undergoes oxidation at a boron-doped diamond electrode, with two well-defined oxidation peaks observed . This electrochemical process forms the basis for analytical methods to determine dimoxystrobin concentrations in environmental samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimoxystrobin are inferred from analytical methods used for its detection. Square-wave adsorptive stripping voltammetry has been optimized for the trace determination of dimoxystrobin in food samples, indicating its stability under certain electrochemical conditions . The optimized conditions for its detection, such as supporting electrolyte concentration and deposition potential, provide indirect information about its physical and chemical properties . Additionally, the development of immunoassays for related strobilurins suggests that dimoxystrobin may share similar properties that allow for its detection and quantification in complex matrices .

Environmental Fate and Ecotoxicology

The environmental fate and behavior of dimoxystrobin, as well as its ecotoxicological impact, have been assessed by regulatory bodies. Concerns have been identified regarding its persistence in the environment and potential effects on non-target organisms . The peer review of the pesticide risk assessment for dimoxystrobin has included evaluations of its use as a fungicide on various crops and the assessment of maximum residue levels (MRLs) in seeds . The outcomes of these assessments are crucial for determining the safe and responsible use of dimoxystrobin in agricultural practices .

Scientific Research Applications

1. Dysbindin-Containing Complexes in Brain Research

Dysbindin-containing complexes have been highlighted for their potential role in the pathogenesis of schizophrenia. Intensive research over the past decade has shed light on dysbindin's multifaceted functions, including transcriptional regulation, neurite and dendritic spine formation, synaptic vesicle biogenesis and exocytosis, and the trafficking of neurotransmitter receptors in the brain. These findings emphasize the complexity and significance of dysbindin in central nervous system physiology and underscore the need for further research to unravel its biological implications in health and disease (Ghiani & Dell'Angelica, 2011).

2. Advancements in Functional Near-Infrared Spectroscopy and Imaging

The evolution of functional near-infrared spectroscopy and imaging (fNIRS/fNIRI) over the past two decades has been significant. These methodologies, primarily based on continuous wave technology, have been instrumental in neuroscience research. The review provides a comprehensive overview of the instrumental aspects like light sources, detectors, sensor arrangements, and methodological considerations. It also discusses the progression from single-location measurements to sophisticated imaging and data analysis techniques used today, highlighting the broad application of fNIRS/fNIRI in both research and potential clinical settings (Scholkmann et al., 2014).

3. Machine Learning and Data Mining in Diabetes Research

The surge in data production in health sciences and biotechnology has necessitated the application of machine learning and data mining methods. In diabetes research, these methods have been pivotal in transforming vast amounts of data into valuable knowledge. The systematic review conducted highlights the applications of these methods in various aspects of diabetes research including prediction, diagnosis, complications, genetic background, and healthcare management. The study accentuates the importance of machine learning and data mining in comprehending and advancing research in diabetes mellitus (Kavakiotis et al., 2017).

4. Meta-Research in Calibrating the Scientific Ecosystem

Meta-research or research-on-research is an emerging discipline that examines the efficiency, quality, and bias within the scientific ecosystem. It plays a crucial role in calibrating the scientific ecosystem towards higher standards by providing empirical evidence that informs the generation and refinement of reform initiatives. This type of research, which involves studying science itself, presents an opportunity to guide the development of the scientific community and maximize its potential through empirical evidence (Hardwicke et al., 2019).

Safety And Hazards

Dimoxystrobin is harmful if inhaled and is suspected of causing cancer and damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZAHCNPWONDH-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N\OC)/C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057981
Record name Dimoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimoxystrobin

CAS RN

149961-52-4
Record name Dimoxystrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149961-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimoxystrobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149961524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetamide, 2-[(2,5-dimethylphenoxy)methyl]-α-(methoxyimino)-N-methyl-, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMOXYSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J9BR16KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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